5-Azidoindole

Descripción general

Descripción

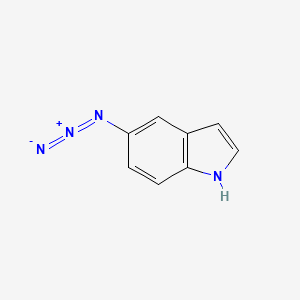

5-Azidoindole is an organic compound that belongs to the class of azidoindoles. It is characterized by the presence of an azide group (-N₃) attached to the fifth position of the indole ring. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals, known for their diverse biological activities . The azide group imparts unique reactivity to the molecule, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-azidoindole typically involves the azidation of indole derivatives. One common method is the iodine-mediated azidation, where indole is treated with iodine and sodium azide in the presence of a base . Electrochemical and photochemical azidations are also employed, utilizing electricity or light to drive the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale azidation processes using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations .

Análisis De Reacciones Químicas

Types of Reactions: 5-Azidoindole undergoes various chemical reactions, including:

Oxidation: The azide group can be oxidized to form nitrenes, which are highly reactive intermediates.

Reduction: Reduction of the azide group can yield amines, which are useful in further synthetic transformations.

Substitution: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups on the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as peroxides or hypervalent iodine compounds are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Substitution: Nucleophiles such as amines or thiols can react with the azide group under mild conditions.

Major Products:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

5-Azidoindole serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives have shown promise in treating diseases associated with the modulation of histamine receptors and other biological pathways. For instance, 5-aminoindole derivatives have been investigated for their role as Smac mimetics, which target the BIR2 domain of the anti-apoptotic protein XIAP, potentially leading to new cancer therapies .

Antimicrobial Activity

Research has demonstrated that this compound and its derivatives exhibit significant antimicrobial properties. A study highlighted its efficacy against Plasmodium falciparum, showing inhibitory concentrations that could lead to further development as an antimalarial agent .

Nanotechnology

Synthesis of Conductive Polymers

this compound is utilized in the synthesis of poly(5-aminoindole) nanoparticles, which are pivotal in developing biosensors and bioelectronics. These nanoparticles possess excellent conductivity and functional groups that enhance their application in electrochemical biosensors. The self-templated synthesis method allows for scalability and control over particle size, which is essential for their use in multiplexed electrochemical immunosensors .

| Property | Value |

|---|---|

| Conductivity | High |

| Surface Area | Large |

| Functional Groups | Amine groups for binding |

Environmental Science

Insect Pest Control

Recent studies have identified the potential of this compound derivatives as insect trehalose-6-phosphate synthase inhibitors. This mechanism disrupts chitin biosynthesis in pests like Hyphantria cunea, leading to growth suppression and increased mortality rates . The implications for agricultural pest control are significant, providing a novel approach to managing pest populations without relying solely on traditional insecticides.

Case Study 1: Antimicrobial Efficacy

A study conducted at Harvard Medical School screened approximately 70,000 compounds, identifying this compound derivatives as potent inhibitors against Plasmodium falciparum. The results indicated a promising pathway for developing new antimalarial drugs with improved efficacy and reduced side effects compared to existing treatments .

Case Study 2: Biosensor Development

Researchers developed a novel electrochemical biosensor using poly(5-aminoindole) nanoparticles. The sensor demonstrated ultra-high sensitivity for detecting multiple cancer biomarkers simultaneously, showcasing the versatility of this compound in medical diagnostics .

Mecanismo De Acción

The mechanism of action of 5-azidoindole involves the reactivity of the azide group. Upon activation, the azide group can form nitrenes, which are highly reactive species capable of inserting into C-H and N-H bonds . This reactivity allows this compound to modify biological molecules, making it useful in biochemical studies and drug development . The molecular targets and pathways involved depend on the specific application and the nature of the biological system being studied .

Comparación Con Compuestos Similares

5-Azidoindoline: Similar structure but with a saturated indoline ring, leading to different reactivity and applications.

5-Azidoindole-3-acetic acid: Contains an additional carboxylic acid group, used in plant physiology studies.

This compound-2-carboxylic acid: Another derivative with a carboxylic acid group at the second position, used in synthetic chemistry.

Uniqueness: this compound is unique due to its specific reactivity profile, which allows for selective modifications of biological molecules and the synthesis of complex heterocycles . Its versatility in undergoing various chemical reactions makes it a valuable tool in both research and industrial applications .

Actividad Biológica

5-Azidoindole is a compound that has garnered interest in various fields of biological research due to its unique structure and potential applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an indole derivative characterized by the presence of an azido group (-N₃) at the 5-position. This modification can significantly influence the compound's reactivity and biological activity. The general structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Research has indicated that indole derivatives exhibit a broad spectrum of antimicrobial properties. For instance, indole-based compounds have been shown to possess significant antibacterial and antifungal activities, which may extend to this compound as well .

- Anticancer Potential : Indoles are known for their anticancer properties, with various studies highlighting their ability to inhibit cancer cell proliferation and induce apoptosis. The azido group may enhance these effects by facilitating interactions with biological targets .

- Enzyme Inhibition : Some studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:

- Reactive Oxygen Species (ROS) Generation : Indole derivatives can induce oxidative stress in cells, leading to apoptosis in cancer cells .

- Interference with Cell Signaling Pathways : The compound may disrupt key signaling pathways involved in cell growth and survival, particularly in cancerous cells .

- Binding Affinity to Proteins : Molecular docking studies have suggested that this compound can bind effectively to certain protein targets, influencing their activity and stability .

Case Studies

-

Antibacterial Activity Assessment :

A study evaluated the antibacterial efficacy of various indole derivatives, including this compound. The results demonstrated a significant inhibition of bacterial growth at concentrations as low as 50 μM, indicating a strong potential for development as an antibacterial agent . -

Anticancer Studies :

In vitro tests on cancer cell lines showed that this compound exhibits cytotoxic effects comparable to established chemotherapeutic agents. The IC50 values ranged from 20 μM to 30 μM across different cell lines, highlighting its potential as an anticancer drug candidate . -

Enzyme Inhibition Research :

Investigations into the enzyme inhibitory properties of this compound revealed that it effectively inhibited trehalose-6-phosphate synthase (TPS) in insect models, leading to growth suppression in larvae. This suggests possible applications in pest control within agricultural settings .

Summary of Research Findings

Propiedades

IUPAC Name |

5-azido-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c9-12-11-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGMRHJPLFEWKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80231178 | |

| Record name | 5-Azidoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81524-74-5 | |

| Record name | 5-Azidoindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081524745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Azidoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-azidoindole interact with its target and what are the downstream effects?

A1: this compound acts as a photoaffinity labeling agent, mimicking the natural substrate indole in various biological systems. Upon exposure to ultraviolet light, the azide group within this compound becomes reactive and forms a covalent bond with nearby molecules. This allows researchers to identify and study proteins that interact with indole, such as the tryptophan synthase enzyme.

Q2: What is the structural characterization of this compound (molecular formula, weight, and spectroscopic data)?

A2: While the provided excerpts don't explicitly state the molecular formula and weight, this compound (C8H6N4) has a molecular weight of 158.16 g/mol. Spectroscopic data, unfortunately, is not discussed in the provided excerpts.

Q3: How has this compound been used to study auxin transport in plants?

A4: Researchers have utilized the photoreactive nature of this compound to map the distribution and transport pathways of auxin, a crucial plant hormone. By introducing radiolabeled this compound (tritiated this compound-3-acetic acid) to maize tissues and exposing them to UV light, the auxin transport pathways become "frozen" due to covalent bonding. [, ] Subsequent microautoradiography revealed a higher concentration of the labeled compound in epidermal cells, suggesting their significant role in auxin transport. [] These findings were further corroborated by experiments showing reduced this compound accumulation in the presence of the auxin transport inhibitor 2,3,5-triiodobenzoic acid (TIBA). []

Q4: What are the limitations of using this compound as a research tool?

A4: While powerful, this compound has limitations. Firstly, its photoreactivity necessitates careful handling and controlled light conditions during experiments. Secondly, its application in studying dynamic processes might be limited by the irreversible nature of covalent bonding upon UV exposure. Finally, as with any analog, it's crucial to consider potential differences in binding affinity and biological activity compared to the natural substrate.

Q5: How does this compound contribute to our understanding of plant development?

A6: this compound, through its application in auxin transport studies, provides crucial insights into plant development. Uneven distribution of auxin, guided by specific transport pathways, is known to influence various developmental processes, including embryogenesis, organogenesis, and tropic responses. [] By mapping these pathways and identifying the cells involved, this compound helps unravel the complex interplay between auxin and plant development.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.